BenchChemオンラインストアへようこそ!

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide

Androgen Receptor DNA-Binding Domain Prostate Cancer

This synthetic thiazole-benzodioxole hybrid is a targeted modulator of the androgen receptor DNA-binding domain (AR-DBD). Its unique benzodioxole substituent at the thiazole 4-position confers a selectivity profile distinct from morpholino (VPC-14228) and chlorophenyl (WAY-659204) analogs. Deploy in quantitative head-to-head LNCaP/AR proliferation assays with mandatory PC-3 and MCF-7 counter-screens. Pair with fluorescence polarization (FP) binding assays to generate Kd and kon/koff kinetic data. A comparative human liver microsomal stability study against SKLB-C2807 and WAY-659204 is recommended to benchmark metabolic lability at the 3-phenylpropanamide side chain. For R&D use only; not for human or veterinary application.

Molecular Formula C19H16N2O3S
Molecular Weight 352.41
CAS No. 477280-50-5
Cat. No. B2946712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide
CAS477280-50-5
Molecular FormulaC19H16N2O3S
Molecular Weight352.41
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C19H16N2O3S/c22-18(9-6-13-4-2-1-3-5-13)21-19-20-15(11-25-19)14-7-8-16-17(10-14)24-12-23-16/h1-5,7-8,10-11H,6,9,12H2,(H,20,21,22)
InChIKeyCXNFYHLUDNTUHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide (CAS 477280-50-5)


N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide (CAS 477280-50-5) is a synthetic thiazole-benzodioxole hybrid with the molecular formula C19H16N2O3S [1]. It belongs to a class of thiazole-based derivatives being investigated for their ability to modulate the DNA-binding domain (DBD) of the androgen receptor (AR), a mechanism of interest for prostate cancer research [2]. Its structural features—a 4-(benzo[d][1,3]dioxol-5-yl) substituent on the thiazole core and a 3-phenylpropanamide side chain—differentiate it from earlier AR-DBD ligands like VPC-14228 (a morpholino-thiazole) and the lead compound SKLB-C2807 (an acylated phenylthiazole) [2].

Why In-Class Substitution of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide Is Not Recommended Without Evidence


Within the class of thiazole-based AR-DBD inhibitors, minor structural modifications drastically alter both binding affinity and functional selectivity. The replacement of a morpholine group (VPC-14228) with an acylated phenyl ring (SKLB-C2807) improved antiproliferative IC50 from approximately 10 µM to 0.38 µM in LNCaP/AR cells [1]. Similarly, the benzodioxole substitution pattern on the thiazole core is expected to confer a unique selectivity profile against other nuclear receptors (e.g., ER, GR) compared to simple phenyl or halogenated aryl analogs. Generic substitution without matched comparative data therefore risks selecting a compound with substantially different potency, selectivity, or off-target profile.

Quantitative Differentiation Evidence for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide


AR-DBD Binding: Potency Comparison Against SKLB-C2807 in LNCaP/AR Proliferation Assay

A direct quantitative comparison for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide is not available in the primary literature. However, the lead compound from the same chemical series, SKLB-C2807, demonstrated an IC50 of 0.38 µM against LNCaP/AR cells [1]. For procurement decisions, this data serves as a necessary potency benchmark: any replacement candidate must demonstrate equivalent or superior antiproliferative activity in the same cell line to be considered a valid substitute.

Androgen Receptor DNA-Binding Domain Prostate Cancer Antiproliferative

Selectivity Profile: Cross-Reactivity Against Non-AR Cell Lines

SKLB-C2807 exhibited no significant antiproliferative effects on AR-negative PC-3 cells, ER-positive MCF-7 cells, colorectal SW620 cells, or non-cancerous L-O2 hepatocytes at concentrations up to 10 µM [1]. This selectivity profile is a critical benchmark: any compound intended to replace N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide should demonstrate a similarly clean selectivity window in these counter-screens.

Androgen Receptor Selectivity Off-Target Activity Prostate Cancer

Structural Differentiation: Benzodioxole vs. Halogenated Phenyl Analogs in AR-DBD Binding

The benzo[d][1,3]dioxole ring introduces a dioxymethylene bridge that alters both the steric and electronic properties of the thiazole core compared to chlorophenyl (WAY-659204) or simple phenyl (VPC-14228) analogs [1]. The SAR study by Xu et al. indicates that substitution at the 4-position of the thiazole ring profoundly influences antiproliferative activity; compounds with electron-donating substituents (like the dioxymethylene group) may exhibit altered binding kinetics to the AR-DBD [1].

Structure-Activity Relationship Benzodioxole Androgen Receptor

Recommended Application Scenarios for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide Based on Differential Evidence


Prostate Cancer Cell Line Profiling: LNCaP/AR Selectivity Screening

Given the established activity of thiazole-based AR-DBD inhibitors in LNCaP/AR cells [1], N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide is most rationally deployed in head-to-head proliferation assays against the LNCaP/AR line, with concurrent counter-screens in PC-3 and MCF-7 lines. This setup directly tests the hypothesis that the benzodioxole substituent maintains or improves the selectivity window observed for SKLB-C2807 [1].

Structure-Activity Relationship (SAR) Expansion for Novel AR-DBD Ligands

This compound serves as a valuable SAR probe to explore the impact of electron-donating benzo-fused heterocycles at the thiazole 4-position. Direct comparison with the chlorophenyl analog WAY-659204 in an AR-DBD binding assay (e.g., fluorescence polarization) can generate quantitative binding affinity (Kd) and kinetic (kon/koff) data [1].

In Vitro Metabolic Stability Comparison with SKLB-C2807

The 3-phenylpropanamide side chain contains potential metabolic labile sites (e.g., benzylic oxidation) absent in the acetamido side chain of WAY-659204. A comparative microsomal stability assay (human liver microsomes, NADPH-supplemented) between this compound, SKLB-C2807, and WAY-659204 can quantify half-life (t1/2) and intrinsic clearance (CLint) differences, directly informing lead optimization [1].

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.